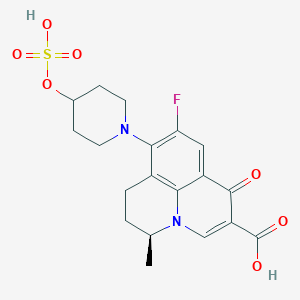(S)-(-)-Nadifloxacin-O-sulfate
CAS No.:
Cat. No.: VC18003669
Molecular Formula: C19H21FN2O7S
Molecular Weight: 440.4 g/mol
* For research use only. Not for human or veterinary use.

Specification
| Molecular Formula | C19H21FN2O7S |
|---|---|
| Molecular Weight | 440.4 g/mol |
| IUPAC Name | (12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid |
| Standard InChI | InChI=1S/C19H21FN2O7S/c1-10-2-3-12-16-13(18(23)14(19(24)25)9-22(10)16)8-15(20)17(12)21-6-4-11(5-7-21)29-30(26,27)28/h8-11H,2-7H2,1H3,(H,24,25)(H,26,27,28)/t10-/m0/s1 |
| Standard InChI Key | PMCIWCKYBXLUOA-JTQLQIEISA-N |
| Isomeric SMILES | C[C@H]1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
| Canonical SMILES | CC1CCC2=C3N1C=C(C(=O)C3=CC(=C2N4CCC(CC4)OS(=O)(=O)O)F)C(=O)O |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
(S)-(-)-Nadifloxacin-O-sulfate (CAS 1544562-94-8) is a quinoline derivative with the molecular formula C₁₉H₂₁FN₂O₇S and a molecular weight of 440.44 g/mol . Its IUPAC name is (12S)-7-fluoro-12-methyl-4-oxo-8-(4-sulfooxypiperidin-1-yl)-1-azatricyclo[7.3.1.05,13]trideca-2,5,7,9(13)-tetraene-3-carboxylic acid, reflecting the sulfate esterification at the 4-position of the piperidine ring . The stereochemical configuration at the 12th carbon (S-enantiomer) is critical for its biological activity and interaction with microbial targets .
Table 1: Comparative Molecular Data
| Property | Value | Source |
|---|---|---|
| Molecular Formula | C₁₉H₂₁FN₂O₇S | |
| Molecular Weight | 440.44 g/mol | |
| CAS Number | 1544562-94-8 | |
| SMILES Notation | C[C@H]1CCc2c(N3CCC(CC3)OS(=O)(=O)O)c(F)cc4C(=O)C(=CN1c24)C(=O)O |
Solubility and Stability
Current data on solubility remain limited, but its sodium salt form (C₁₉H₂₀FN₂O₇S·Na) exhibits improved aqueous solubility, facilitating its use in intravenous formulations . The parent compound is stable at room temperature, though its sodium salt requires controlled storage conditions due to hygroscopicity .
Synthesis and Manufacturing
Synthetic Pathways
The preparation of (S)-(-)-Nadifloxacin-O-sulfate involves stereoselective synthesis starting from 3,4-difluoro-acetobromanilide. Key steps include:
-
Quinoline Formation: Skraup synthesis yields the quinoline backbone .
-
Chiral Resolution: Hydrogenation and enzymatic resolution produce the S-enantiomer intermediate .
-
Sulfation: Reaction with sulfur trioxide or chlorosulfonic acid introduces the sulfate group at the piperidine 4-position .
-
Salt Formation: Neutralization with sodium hydroxide generates the water-soluble sodium salt .
This method offers advantages over racemic nadifloxacin synthesis, including higher optical purity (>99% enantiomeric excess) and scalability for industrial production .
Industrial-Scale Challenges
Manufacturers face hurdles in sulfate group stability during purification. The compound’s status as a controlled substance necessitates stringent documentation for handling and shipping, with lead times extending due to bespoke synthesis protocols .
Pharmacological Profile
Metabolic Pathways
(S)-(-)-Nadifloxacin-O-sulfate is identified as M6, a major phase II metabolite of levonadifloxacin (WCK 771) in rats and humans . Species-specific metabolic profiles reveal:
This interspecies variation underscores the importance of preclinical models in predicting human metabolism.
Antimicrobial Activity
While direct efficacy data are scarce, its structural similarity to nadifloxacin suggests retained activity against Staphylococcus aureus, including methicillin-resistant strains (MRSA) . The sulfate moiety may enhance solubility without compromising target binding to DNA gyrase and topoisomerase IV .
Analytical Characterization
Quality Control Methods
Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for detecting (S)-(-)-Nadifloxacin-O-sulfate in pharmaceutical formulations and biological matrices . Key parameters include:
Future Directions
Ongoing research aims to:
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume